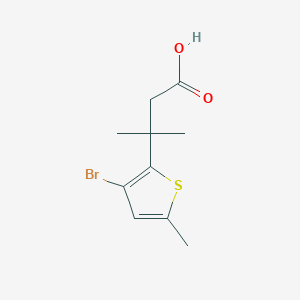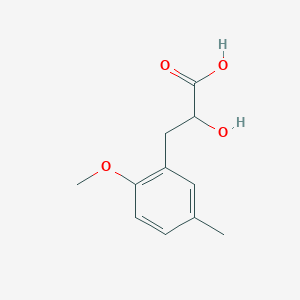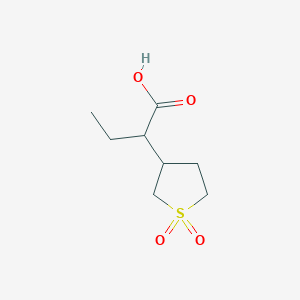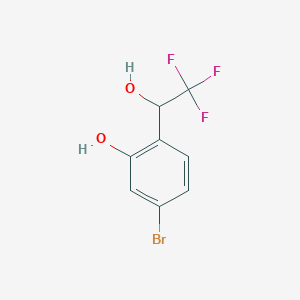
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, as well as a butanoic acid moiety. Thiophenes are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of a methylthiophene derivative followed by the introduction of the butanoic acid group. One common synthetic route is as follows:
Bromination: The starting material, 5-methylthiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 3-position of the thiophene ring.
Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene oxides or thiophene dioxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene oxides or thiophene dioxides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted thiophene derivatives with various functional groups.
科学的研究の応用
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers and materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of thiophene derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylpentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom and the butanoic acid moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
特性
分子式 |
C10H13BrO2S |
|---|---|
分子量 |
277.18 g/mol |
IUPAC名 |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-6-4-7(11)9(14-6)10(2,3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
InChIキー |
WMTGHTUXSLLOFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C(C)(C)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)



![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)
![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)


![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

